molecular formula C14H18BrNO2 B13079041 3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid CAS No. 1131594-59-6

3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid

Cat. No.: B13079041
CAS No.: 1131594-59-6
M. Wt: 312.20 g/mol
InChI Key: FLXTZNAJXZWZTA-UHFFFAOYSA-N
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Description

3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid is an organic compound with the molecular formula C14H18BrNO2 It is a derivative of benzoic acid, featuring a bromine atom at the third position and a 2-methylpiperidin-1-ylmethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid typically involves multiple steps:

  • Bromination: : The starting material, 4-((2-methylpiperidin-1-yl)methyl)benzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the third position.

  • Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:

  • Substitution Reactions: : The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide, potassium thiolate, or amines.

  • Oxidation and Reduction: : The compound can be oxidized or reduced under specific conditions. For example, the carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

  • Coupling Reactions: : The bromine atom can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds. These reactions typically require palladium catalysts and appropriate ligands.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Coupling Reactions: Palladium acetate (Pd(OAc)2), triphenylphosphine (PPh3), and a base like potassium carbonate (K2CO3).

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Oxidation: Conversion of the carboxylic acid group to a ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Coupling: Formation of biaryl or other coupled products.

Scientific Research Applications

3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

  • Medicine: : Explored for its potential therapeutic applications. It may act as a lead compound in drug discovery programs targeting specific diseases.

  • Industry: : Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and other advanced materials for enhanced properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid depends on its specific application:

  • Biological Activity: : The compound may interact with specific molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking its activity. Alternatively, it may bind to a receptor, modulating its signaling pathways.

  • Chemical Reactivity: : The bromine atom and the carboxylic acid group are key functional groups that determine the compound’s reactivity. The bromine atom can participate in substitution and coupling reactions, while the carboxylic acid group can undergo oxidation and reduction.

Comparison with Similar Compounds

3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid can be compared with other similar compounds:

  • 3-Bromo-4-methoxybenzoic acid: : This compound has a methoxy group instead of the 2-methylpiperidin-1-ylmethyl group. It is used in different synthetic applications and has distinct reactivity due to the presence of the methoxy group.

  • 4-Bromo-3-methylbenzoic acid: : This compound features a methyl group at the third position and a bromine atom at the fourth position. It is used in the synthesis of various organic molecules and has different chemical properties compared to this compound.

  • This compound: : The presence of the 2-methylpiperidin-1-ylmethyl group imparts unique properties to the compound, making it suitable for specific applications in medicinal chemistry and materials science.

By comparing these compounds, researchers can identify the unique features and potential advantages of this compound in various applications.

Properties

CAS No.

1131594-59-6

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

3-bromo-4-[(2-methylpiperidin-1-yl)methyl]benzoic acid

InChI

InChI=1S/C14H18BrNO2/c1-10-4-2-3-7-16(10)9-12-6-5-11(14(17)18)8-13(12)15/h5-6,8,10H,2-4,7,9H2,1H3,(H,17,18)

InChI Key

FLXTZNAJXZWZTA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC2=C(C=C(C=C2)C(=O)O)Br

Origin of Product

United States

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